molecular formula C12H17ClN4O B2500723 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea CAS No. 2190090-44-7

1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea

Cat. No.: B2500723
CAS No.: 2190090-44-7
M. Wt: 268.75
InChI Key: BHVMNZMXYBYWAJ-UHFFFAOYSA-N
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Description

1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a chloropyrazine ring and a cyclopropylpropyl group attached to a urea moiety. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The chloropyrazine ring can be oxidized under strong oxidative conditions.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of pyrazine-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea is unique due to its specific combination of a chloropyrazine ring and a cyclopropylpropyl group attached to a urea moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-[(5-chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O/c1-8(9-2-3-9)4-16-12(18)17-6-10-5-15-11(13)7-14-10/h5,7-9H,2-4,6H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVMNZMXYBYWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CN=C(C=N1)Cl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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